molecular formula C15H12INO3 B6074545 2-[(3-Iodo-4-methylphenyl)carbamoyl]benzoic acid

2-[(3-Iodo-4-methylphenyl)carbamoyl]benzoic acid

Cat. No.: B6074545
M. Wt: 381.16 g/mol
InChI Key: CMAPAXMVQCDJDI-UHFFFAOYSA-N
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Description

2-[(3-Iodo-4-methylphenyl)carbamoyl]benzoic acid is an organic compound with the molecular formula C15H12INO3 It is characterized by the presence of an iodine atom, a methyl group, and a carbamoyl group attached to a benzoic acid core

Properties

IUPAC Name

2-[(3-iodo-4-methylphenyl)carbamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12INO3/c1-9-6-7-10(8-13(9)16)17-14(18)11-4-2-3-5-12(11)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAPAXMVQCDJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Iodo-4-methylphenyl)carbamoyl]benzoic acid typically involves the following steps:

    Carbamoylation: The reaction of the iodinated 4-methylphenylamine with isocyanates to form the carbamoyl derivative.

    Coupling with Benzoic Acid: The final step involves coupling the carbamoyl derivative with benzoic acid under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Iodo-4-methylphenyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

2-[(3-Iodo-4-methylphenyl)carbamoyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Iodo-4-methylphenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The iodine atom and carbamoyl group play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Bromo-4-methylphenyl)carbamoyl]benzoic acid
  • 2-[(3-Chloro-4-methylphenyl)carbamoyl]benzoic acid
  • 2-[(3-Fluoro-4-methylphenyl)carbamoyl]benzoic acid

Uniqueness

2-[(3-Iodo-4-methylphenyl)carbamoyl]benzoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties

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